4-Methyl-3-decen-5-ol, (3E)-(S)- 4-Methyl-3-decen-5-ol, (3E)-(S)-
Brand Name: Vulcanchem
CAS No.: 861906-93-6
VCID: VC20295400
InChI: InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m0/s1
SMILES:
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol

4-Methyl-3-decen-5-ol, (3E)-(S)-

CAS No.: 861906-93-6

Cat. No.: VC20295400

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-decen-5-ol, (3E)-(S)- - 861906-93-6

Specification

CAS No. 861906-93-6
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
IUPAC Name (E,5S)-4-methyldec-3-en-5-ol
Standard InChI InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m0/s1
Standard InChI Key WSTQLNQRVZNEDV-UQSGXBNBSA-N
Isomeric SMILES CCCCC[C@@H](/C(=C/CC)/C)O
Canonical SMILES CCCCCC(C(=CCC)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

4-Methyl-3-decen-5-ol, (3E)-(S)-, is a monoterpenoid alcohol with the systematic IUPAC name (E,5S)-4-methyldec-3-en-5-ol. Its molecular structure includes:

  • A 10-carbon backbone with a hydroxyl group at position 5.

  • A methyl branch at position 4.

  • An E-configured double bond between positions 3 and 4 .

The compound’s stereochemistry is defined by the (S)-configuration at the 5th carbon, as evidenced by its SMILES notation: CCCCC[C@@H](O)C(\C)=C\CC . The InChIKey WSTQLNQRVZNEDV-UQSGXBNBSA-N further confirms its absolute stereochemistry .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number861906-93-6
Molecular FormulaC₁₁H₂₂O
Molecular Weight170.29 g/mol
Optical ActivityLevorotatory (S-configuration)
E/Z ConfigurationE

Applications in Fragrance Chemistry

Role in Amber Accords

The compound’s woody, amber-like scent profile makes it invaluable in perfumery. Patent US10889558B2 highlights its use in creating long-lasting amber bases for cosmetics and personal care products . Its low odor threshold (≤0.1 ppm) enhances its utility as a trace modifier in complex formulations .

Stability and Performance

The E-configured double bond improves oxidative stability compared to Z-isomers, extending shelf life in ethanol-based perfumes . Additionally, its chiral center contributes to scent nuance, differentiating it from racemic mixtures.

Future Research Directions

  • Toxicological Studies: Long-term dermal exposure assessments.

  • Green Synthesis: Development of biocatalytic methods to reduce reliance on traditional chemical synthesis.

  • Structure-Activity Relationships: Exploration of analogs with enhanced olfactory properties.

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